4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-27-19-10-9-18-23-17(12-25(18)24-19)14-3-2-4-16(11-14)22-20(26)13-5-7-15(21)8-6-13/h2-12H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYBHUYUHBXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related benzamide derivatives:
| Compound Name | Molecular Formula | CAS Number | Key Structural Features | Target/Indication |
|---|---|---|---|---|
| Target Compound | C20H15FN4O2 | 955617-54-6 | 6-methoxyimidazo[1,2-b]pyridazin-2-yl, 4-fluorobenzamide | Research compound (no clinical use) |
| Ponatinib (AP24534) | C29H27F3N6O | 943319-70-8 | Imidazo[1,2-b]pyridazin-3-ylethynyl, trifluoromethyl, methylpiperazine | Bcr-Abl inhibitor (CML, Ph+ ALL) |
| Capmatinib | C23H17FN6O | 1029712-80-8 | Imidazo[1,2-b][1,2,4]triazin-2-yl, quinolinylmethyl, methyl group | c-Met inhibitor (METex14+ NSCLC) |
| 4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | C21H16FN3O | 324543-46-6 | Imidazo[1,2-a]pyridine core, 8-methyl, phenyl substituent | Research compound |
| 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide | C19H14FN3O | 923113-15-9 | Imidazo[1,2-a]pyrimidine core, 7-methyl, 3-fluorobenzamide | Research compound |
Pharmacological and Functional Insights
Ponatinib (AP24534)
- Structural Differences : Contains an ethynyl linker between the imidazo[1,2-b]pyridazine and benzamide, along with a trifluoromethyl group and methylpiperazine .
- Activity : Potent pan-Bcr-Abl inhibitor with activity against T315I mutations in chronic myeloid leukemia (CML). However, it is associated with severe cardiovascular toxicity due to off-target effects .
- Metabolism : Major metabolite (M42) retains activity but has reduced piperazine methylation, impacting pharmacokinetics .
Capmatinib
- Structural Differences: Replaces pyridazine with a triazine ring and introduces a quinolinylmethyl group .
- Activity : Selective c-Met inhibitor approved for METex14-mutated NSCLC. Demonstrates high blood-brain barrier penetration, unlike earlier c-Met inhibitors .
Other Imidazoheterocycle Derivatives
Structure-Activity Relationship (SAR) Trends
Fluorine Substitution :
- Fluorine at the benzamide para position (common in all compounds) enhances metabolic stability and binding affinity via hydrophobic interactions .
Heterocyclic Core :
- Imidazo[1,2-b]pyridazine (target compound, Ponatinib): Favors kinase inhibition but may increase toxicity.
- Imidazo[1,2-b]triazine (Capmatinib): Improves selectivity for c-Met over Abl kinases .
Substituent Effects :
- Methoxy groups (target compound): May enhance solubility but reduce membrane permeability.
- Ethynyl linkers (Ponatinib): Increase rigidity and binding potency but complicate synthesis .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-b]pyridazine core. Key steps include cyclization of 3-bromopyridazin-2-amine derivatives with ketones or aldehydes, followed by coupling with fluorobenzamide moieties via Buchwald-Hartwig or Ullmann-type reactions . Optimization focuses on temperature (e.g., 70–120°C), solvent choice (e.g., DMF, dioxane), and catalysts (e.g., Pd-based catalysts for cross-coupling). Yield improvements are achieved by monitoring intermediates via TLC and HPLC .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms regiochemistry of the imidazo[1,2-b]pyridazine ring and substituent positions .
- LC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- HPLC : Assesses purity (>95% typically required for biological testing) using C18 columns and gradient elution .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Screen against kinases (e.g., Bcr-Abl) via fluorescence polarization assays, referencing structural analogs like AP24534 .
- Microbial susceptibility : Test against Mycobacterium tuberculosis H37Rv using microdilution assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structurally similar imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies by:
- Crystallography : Resolve 3D structures via SHELX-refined X-ray diffraction to identify binding motifs (e.g., hydrogen bonding with methoxy groups) .
- Computational docking : Model interactions with targets (e.g., Bcr-Abl kinase) using Schrödinger Suite or AutoDock to explain potency variations .
- Meta-analysis : Aggregate published IC₅₀ values and correlate with substituent electronegativity or steric effects .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility .
- Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to increase bioavailability .
- Metabolic stability assays : Screen with liver microsomes (e.g., human/rat CYP450 isoforms) to identify vulnerable sites for deuteration or fluorination .
Q. How does the 6-methoxy group on the imidazo[1,2-b]pyridazine core influence target selectivity and off-target effects?
- Methodological Answer :
- Isosteric replacement : Synthesize analogs with 6-ethoxy, 6-amino, or 6-fluoro groups and compare activity .
- Kinome-wide profiling : Use Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases .
- Cryo-EM studies : Visualize binding to off-targets (e.g., hERG channel) to guide structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
